(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[4-[(E)-3-pyridin-3-ylprop-2-enoyl]piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-17(6-3-14-2-1-7-21-13-14)25-8-10-26(11-9-25)20-23-19-22-16(15-4-5-15)12-18(29)27(19)24-20/h1-3,6-7,12-13,15H,4-5,8-11H2,(H,22,23,24)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGMEAMXFVGKN-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C=CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)/C=C/C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
(a) Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 2) Key Differences: Lacks the triazole ring, reducing conformational rigidity. Bioactivity: Pyrazolopyrimidines are often explored as kinase inhibitors, but the absence of the triazole ring may lower binding affinity compared to triazolopyrimidines .
(b) Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
- Example: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (, Compound 4n) Key Differences:
- Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects.
- Implications: Reduced metabolic stability compared to the cyclopropyl-containing target compound .
Physicochemical Properties
Notes:
- The target compound’s piperazine-acryloyl-pyridine side chain balances lipophilicity and solubility, offering advantages in drug delivery over analogs with non-polar groups (e.g., trifluoromethyl in 4n) .
- Cyclopropyl’s steric hindrance may improve metabolic stability compared to linear alkyl chains in other derivatives.
Key Research Findings
Synthetic Flexibility : The target compound’s piperazine and acryloyl groups enable modular synthesis, similar to strategies used for pyrazolotriazolopyrimidines in .
Stability Advantage: Cyclopropyl substituents resist CYP450-mediated oxidation, a limitation in dihydropyrimidinones like 4n .
Structural Uniqueness: No direct isomerization behavior (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) has been reported, suggesting greater stability under physiological conditions .
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the triazolopyrimidinone core with functionalized piperazine derivatives. Key steps include:
- Cyclopropane introduction : Via cyclopropanation reagents like Simmons-Smith.
- Piperazine coupling : Using amide bond formation or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere).
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization with solvents like ethanol/dichloromethane.
Characterization : - Structural confirmation : NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and FT-IR.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation <0.4%) .
Basic: What biological activities have been preliminarily investigated for this compound?
Answer:
Initial screening focuses on:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like PI3K or Aurora B .
Advanced: How can synthetic yield be optimized for large-scale production?
Answer:
Optimization strategies include:
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) with microwave-assisted heating (120°C, 30 min).
- Reaction monitoring : In-situ FT-IR or LC-MS to track intermediates and adjust stoichiometry.
- Scale-up challenges : Address exothermicity via controlled batch reactors and inert gas purging .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from assay variability or compound instability. Mitigation involves:
- Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-based luminescence.
- Purity validation : Re-test after HPLC purification and quantify impurities via LC-MS.
- Stability studies : Assess degradation under storage conditions (e.g., 4°C vs. -20°C) using accelerated stability protocols .
Advanced: What experimental designs are suitable for evaluating environmental fate and ecotoxicology?
Answer:
Adopt tiered approaches:
- Laboratory studies :
- Physicochemical properties : LogP (shake-flask method), hydrolysis half-life (pH 4–9 buffers).
- Biodegradation : OECD 301D closed bottle test.
- Field studies :
Advanced: How to differentiate in vitro vs. in vivo efficacy for therapeutic potential?
Answer:
- In vitro : Use 3D cell cultures (e.g., spheroids) to mimic tissue complexity.
- In vivo : Rodent models (e.g., xenografts) with pharmacokinetic (PK) profiling:
- Bioavailability : Oral vs. intravenous administration; measure plasma concentration via LC-MS.
- Metabolite identification : Liver microsome assays (CYP450 isoforms) and UPLC-QTOF analysis.
- Data correlation : Apply linear regression to compare IC₅₀ (in vitro) vs. ED₅₀ (in vivo) .
Advanced: What strategies are effective for target identification and mechanism elucidation?
Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads; pull down binding proteins from cell lysates.
- Computational docking : Use Schrödinger Suite or AutoDock Vina to screen kinase/GPCR libraries.
- Pathway analysis : RNA-seq or phosphoproteomics (LC-MS/MS) to map downstream signaling (e.g., MAPK/ERK) .
Advanced: How to assess compound stability under varying storage and experimental conditions?
Answer:
- Thermal stability : TGA/DSC (5–200°C, 10°C/min) to identify decomposition points.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Solution stability : Test in buffers (pH 2–12) over 72 hours; quantify intact compound with UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
